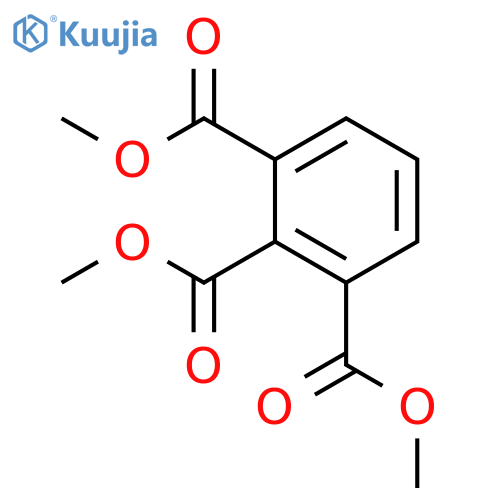Cas no 2672-57-3 (1,2,3-Benzenetricarboxylicacid, 1,2,3-trimethyl ester)

1,2,3-Benzenetricarboxylicacid, 1,2,3-trimethyl ester 化学的及び物理的性質
名前と識別子
-
- 1,2,3-Benzenetricarboxylicacid, 1,2,3-trimethyl ester
- Trimethyl 1,2,3-Benzenetricarboxylate
- 1,2,3-Benzenetricarboxylic acid trimethyl
- 1,2,3-benzenetricarboxylicacid,trimethylester
- 1.2.3-Benzoltricarboxylsaeuretrimethylester
- Benzene-1,2,3-tricarboxylic acid,trimethyl ester
- Benzol-1,2,3-tricarbonsaeure-trimethylester
- hemimelliticacid,trimethylester
- Hemimellitsaeure-trimethylester
- trimethyl benzene-1,2,3-tricarboxylate
- trimethyl hemimellitate
- DTXSID901334413
- SCHEMBL1666445
- SBOCVSUCRFVXFE-UHFFFAOYSA-N
- FT-0729136
- 1,2,3-trimethyl benzene-1,2,3-tricarboxylate
- 1,2,3-benzene-tricarboxylic acid trimethyl ester
- 1,2,3-benzenetricarboxylic acid, trimethyl ester
- AKOS016347550
- 2672-57-3
- Benzene-1,2,3-tricarboxylic acid, trimethyl ester
- benzene-1,2,3-tricarboxylic acid trimethyl ester
- TRIMETHYL1,2,3-BENZENETRICARBOXYLATE
-
- インチ: InChI=1S/C12H12O6/c1-16-10(13)7-5-4-6-8(11(14)17-2)9(7)12(15)18-3/h4-6H,1-3H3
- InChIKey: SBOCVSUCRFVXFE-UHFFFAOYSA-N
- ほほえんだ: COC(C1C=CC=C(C(OC)=O)C=1C(OC)=O)=O
計算された属性
- せいみつぶんしりょう: 252.06300
- どういたいしつりょう: 252.06338810g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 18
- 回転可能化学結合数: 6
- 複雑さ: 314
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 78.9Ų
- 疎水性パラメータ計算基準値(XlogP): 何もない
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: 使用できません
- 密度みつど: 1.241
- ふってん: 291.2°C at 760 mmHg
- フラッシュポイント: 123.2°C
- 屈折率: 1.518
- PSA: 78.90000
- LogP: 1.04640
- ようかいせい: 使用できません
1,2,3-Benzenetricarboxylicacid, 1,2,3-trimethyl ester 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| City Chemical | 2317CC-1GM |
Trimethyl 1,2,3-Benzenetricarboxylate |
2672-57-3 | 97.0%(HPLC) | 1gm |
$309.54 | 2023-09-19 |
1,2,3-Benzenetricarboxylicacid, 1,2,3-trimethyl ester 関連文献
-
Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
1,2,3-Benzenetricarboxylicacid, 1,2,3-trimethyl esterに関する追加情報
1,2,3-Benzenetricarboxylic Acid, 1,2,3-Trimethyl Ester (CAS No: 2672-57-3)
The compound 1,2,3-benzenetricarboxylic acid, specifically its 1,2,3-trimethyl ester derivative (CAS No: 2672-57-3), is a highly versatile and intriguing molecule with applications spanning multiple disciplines. This compound is a derivative of benzenetricarboxylic acid, which serves as a foundational structure for various functional materials due to its unique chemical properties and structural features.
Recent advancements in materials science have highlighted the potential of benzenetricarboxylic acid derivatives in the development of advanced polymers and composites. The introduction of the trimethyl ester groups in this compound enhances its solubility in organic solvents, making it an ideal candidate for applications in polymer synthesis and high-performance materials. Researchers have demonstrated that this compound can be used as a building block for synthesizing high-strength polymers with exceptional thermal stability.
In the field of nanotechnology, the 1,2,3-trimethyl ester derivative has shown promise as a precursor for the synthesis of metal-organic frameworks (MOFs). These frameworks are widely used in gas storage, catalysis, and sensing applications due to their high surface area and tunable pore structures. The ability of this compound to coordinate with metal ions has been extensively studied in recent publications, underscoring its potential in creating novel MOF-based materials.
The synthesis of this compound involves a multi-step process that typically begins with the oxidation of suitable aromatic precursors followed by esterification reactions to introduce the methyl groups. Recent studies have optimized these reaction conditions to improve yield and purity, leveraging green chemistry principles to minimize environmental impact.
Beyond its material science applications, this compound has also garnered attention in pharmaceutical research. Its carboxylic acid groups can be modified to create bioactive molecules with potential therapeutic applications. For instance, derivatives of this compound have been explored as candidates for anti-inflammatory agents and antioxidants.
The structural integrity and reactivity of CAS No: 2672-57-3 make it a valuable tool in organic synthesis. Its ability to undergo various functional group transformations allows chemists to design molecules with tailored properties for specific applications. Recent research has focused on using this compound as a platform for synthesizing fluorescent probes and sensors for detecting environmental pollutants.
In summary, the compound 1,2,3-benzenetricarboxylic acid, particularly its 1,2,3-trimethyl ester, stands out as a multifaceted molecule with significant potential across diverse fields. Its unique chemical properties and versatility continue to drive innovative research directions in materials science and beyond.
2672-57-3 (1,2,3-Benzenetricarboxylicacid, 1,2,3-trimethyl ester) 関連製品
- 2282-84-0(Methyl 2,4,6-trimethylbenzoate)
- 1459-93-4(Dimethyl isophthalate)
- 99-75-2(Methyl p-Toluate)
- 2528-16-7(Monobenzyl phthalate)
- 87-41-2(Phthalide)
- 89-71-4(Methyl o-toluate)
- 87-24-1(Ethyl 2-methylbenzoate)
- 1679-64-7(Mono-Methyl terephthalate)
- 117-82-8(Bis(2-methoxyethyl) phthalate)
- 99-36-5(Methyl 3-methylbenzoate)




